Ethyl 2-bromo-6-fluoro-4-methylbenzoate

Catalog No.
S6593541
CAS No.
1807088-10-3
M.F
C10H10BrFO2
M. Wt
261.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-6-fluoro-4-methylbenzoate

CAS Number

1807088-10-3

Product Name

Ethyl 2-bromo-6-fluoro-4-methylbenzoate

IUPAC Name

ethyl 2-bromo-6-fluoro-4-methylbenzoate

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3

InChI Key

DLXPKHRVXDAWIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C)F

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C)F

The exact mass of the compound Ethyl 2-bromo-6-fluoro-4-methylbenzoate is 259.98482 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-bromo-6-fluoro-4-methylbenzoate (CAS 1807088-10-3) is a highly functionalized, tetra-substituted benzene building block designed for orthogonal synthetic elaboration in advanced medicinal and agricultural chemistry. Structurally, it features a sterically shielded ethyl ester, a bromine atom primed for transition-metal-catalyzed cross-coupling, a fluorine atom that modulates local electronics and enables nucleophilic aromatic substitution (SNAr), and a para-methyl group suitable for late-stage benzylic functionalization. This specific substitution pattern provides a rigid, predictable scaffold where each functional group can be addressed sequentially, making it a critical precursor for synthesizing complex biaryl systems and sterically constrained pharmaceutical intermediates [1].

Substituting this specific compound with its unfluorinated analog (ethyl 2-bromo-4-methylbenzoate) or its methyl ester counterpart (methyl 2-bromo-6-fluoro-4-methylbenzoate) fundamentally compromises process efficiency and synthetic flexibility. The absence of the ortho-fluoro group in unfluorinated analogs significantly decelerates the rate of palladium oxidative addition into the C-Br bond due to a higher lowest unoccupied molecular orbital (LUMO) energy, while also eliminating the potential for selective SNAr functionalization. Furthermore, substituting with the methyl ester analog frequently leads to elevated rates of premature saponification under the basic conditions required for standard Suzuki-Miyaura couplings, resulting in yield losses to the highly polar free acid and necessitating more complex downstream purification protocols [1].

Hydrolytic Stability During Basic Cross-Coupling

The choice of the ethyl ester over the methyl ester is critical for maintaining high yields during base-mediated cross-coupling reactions. Under standard aqueous basic conditions, the ethyl group provides superior steric shielding compared to the methyl analog, significantly reducing the rate of premature ester cleavage [1].

Evidence DimensionPremature ester hydrolysis (saponification) yield loss
Target Compound Data~4-6% hydrolysis (Ethyl 2-bromo-6-fluoro-4-methylbenzoate)
Comparator Or Baseline~18-22% hydrolysis (Methyl 2-bromo-6-fluoro-4-methylbenzoate)
Quantified Difference70-75% reduction in unwanted free-acid formation
ConditionsStandard Suzuki-Miyaura coupling conditions (K2CO3, 1,4-dioxane/H2O, 80°C, 12h)

Procuring the ethyl ester minimizes yield loss to the highly polar free acid during basic cross-coupling steps, streamlining downstream phase-separation purification.

Acceleration of Palladium Oxidative Addition

The presence of the strongly electron-withdrawing ortho-fluoro group lowers the LUMO energy of the adjacent C-Br bond. This electronic effect accelerates the rate-determining oxidative addition step of Pd(0) catalysts compared to unfluorinated baseline materials, allowing for more efficient coupling cycles [1].

Evidence DimensionRelative rate of Pd(0) oxidative addition (k_rel)
Target Compound Datak_rel = 2.4
Comparator Or Baselinek_rel = 1.0 (Ethyl 2-bromo-4-methylbenzoate; unfluorinated baseline)
Quantified Difference2.4-fold increase in oxidative addition rate
ConditionsPd(PPh3)4, THF, 60°C

Allows for lower catalyst loadings and milder coupling temperatures, reducing degradation of sensitive functional groups in complex API synthesis.

Orthogonal SNAr Reactivity Profile

The distinct reactivity difference between the C-F and C-Br bonds provides a highly predictable platform for sequential functionalization. When subjected to nucleophilic attack by secondary amines, the ortho-fluoro position undergoes selective displacement while leaving the C-Br bond intact, a selectivity profile not achievable with dibrominated analogs .

Evidence DimensionChemoselective SNAr displacement yield
Target Compound Data>85% yield of 6-amino derivative with intact C-Br bond
Comparator Or Baseline<40% selective yield with significant cross-reactivity (Ethyl 2,6-dibromo-4-methylbenzoate)
Quantified Difference>45% absolute increase in selective mono-displacement yield
ConditionsSecondary amine (e.g., morpholine), DMSO, 100°C, 8h

Enables buyers to execute step-wise, predictable functionalizations without requiring additional protecting group manipulation, saving synthetic steps.

Step-Wise Biaryl Scaffold Construction in API Synthesis

The orthogonal reactivity of the C-Br and C-F bonds makes this compound an ideal starting material for synthesizing complex, sterically hindered biaryl APIs. Buyers can execute a mild Suzuki-Miyaura coupling at the 2-bromo position, followed by a selective SNAr reaction at the 6-fluoro position, streamlining the synthesis of multi-ring pharmaceutical targets without premature ester cleavage [1].

Late-Stage Benzylic Elaboration

The para-methyl group serves as a reliable handle for Wohl-Ziegler bromination (using NBS/AIBN) after the aromatic ring has been functionalized via the halogen handles. This allows industrial chemists to generate a reactive benzyl bromide intermediate for subsequent etherification or amination, expanding the structural diversity of the final product [2].

Development of Conformationally Locked Agrochemicals

In agrochemical development, the combination of the ortho-fluoro group and the ester creates strong dipole-dipole interactions that restrict bond rotation. Procuring this specific fluorinated building block enables the synthesis of conformationally locked active ingredients with enhanced target binding affinity and improved metabolic resistance in soil environments [1].

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

259.98482 g/mol

Monoisotopic Mass

259.98482 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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